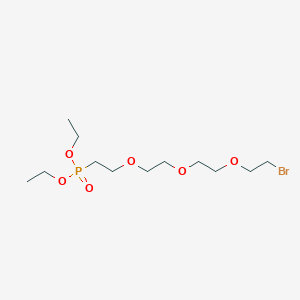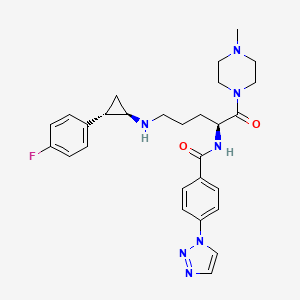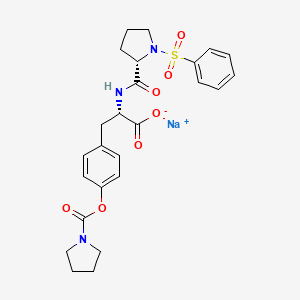
Bromo-PEG3-phosphonic acid diethyl ester
Vue d'ensemble
Description
“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . It has a molecular weight of 377.2 g/mol, and its molecular formula is C12H26BrO6P . This compound is used in the synthesis of PROTAC molecules .
Molecular Structure Analysis
The molecular structure of “Bromo-PEG3-phosphonic acid diethyl ester” consists of a bromine atom, a hydrophilic PEG chain, and a phosphonic acid diethyl ester group . The InChI string representation of its structure isInChI=1S/C12H26BrO6P/c1-3-18-20 (14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 . Chemical Reactions Analysis
The bromine atom in “Bromo-PEG3-phosphonic acid diethyl ester” makes it a good leaving group, enabling it to participate in substitution reactions . This property is particularly useful in the synthesis of PROTAC molecules .Physical And Chemical Properties Analysis
“Bromo-PEG3-phosphonic acid diethyl ester” has a molecular weight of 377.21 g/mol . It has a topological polar surface area of 63.2 Ų, and it contains 20 heavy atoms . Its exact mass and monoisotopic mass are both 376.06504 g/mol .Applications De Recherche Scientifique
“Bromo-PEG3-phosphonic acid diethyl ester” is a PEG linker containing a bromine and a hydrophilic PEG chain . The size and electronegative properties of bromine make it a good leaving group and able to participate in substitution reactions . The hydrophilic PEG linker increases the compound’s solubility in aqueous media .
This compound is used in the synthesis of PROTACs , which are molecules that target proteins for degradation. PROTACs are used in various fields of research, including drug discovery and development .
It’s also mentioned that this compound is used for drug delivery . The hydrophilic PEG chain can help improve the solubility and bioavailability of drugs .
“Bromo-PEG3-phosphonic acid diethyl ester” is a versatile compound with several potential applications. Here are some additional applications based on the available data :
-
Drug Delivery Systems : The hydrophilic PEG chain of this compound can improve the solubility and bioavailability of drugs, making it useful in drug delivery systems . The specific methods of application and outcomes would depend on the particular drug and delivery system being used .
-
Synthesis of PROTACs : This compound is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that target proteins for degradation and are used in various fields of research, including drug discovery and development . The specific methods of application and outcomes would depend on the particular PROTAC and target protein .
“Bromo-PEG3-phosphonic acid diethyl ester” is a versatile compound with several potential applications. Here are some additional applications based on the available data :
-
Drug Delivery Systems : The hydrophilic PEG chain of this compound can improve the solubility and bioavailability of drugs, making it useful in drug delivery systems . The specific methods of application and outcomes would depend on the particular drug and delivery system being used .
-
Synthesis of PROTACs : This compound is used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are molecules that target proteins for degradation and are used in various fields of research, including drug discovery and development . The specific methods of application and outcomes would depend on the particular PROTAC and target protein .
Propriétés
IUPAC Name |
1-[2-(2-bromoethoxy)ethoxy]-2-(2-diethoxyphosphorylethoxy)ethane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26BrO6P/c1-3-18-20(14,19-4-2)12-11-17-10-9-16-8-7-15-6-5-13/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDIGPIACFQMAGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCOCCOCCOCCBr)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26BrO6P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bromo-PEG3-phosphonic acid diethyl ester | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N2-(2-Ethoxy-4-(4-methyl-4H-1,2,4-triazol-3-yl)phenyl)-6-methyl-N8-neopentylpyrido[3,4-d]pyrimidine-2,8-diamine](/img/structure/B606318.png)

![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
![(9R)-9-(5-bromofuran-2-yl)-12,14-dimethyl-13,15-dioxo-17-phenyl-8-oxa-1,12,14-triazatetracyclo[8.7.0.02,7.011,16]heptadeca-2(7),3,5,10,16-pentaene-4-carboxylic acid](/img/structure/B606330.png)
![N~2~-[7-(3,4-Dimethoxyphenyl)quinoxalin-2-Yl]-N-Methylglycinamide](/img/structure/B606332.png)